

Toxicological Profile of Clopyralid on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Clopyralid
Cat. No.:	B1669233

[Get Quote](#)

Introduction

Clopyralid is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.^{[1][2]} Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.^{[1][2][3][4]} While effective in managing target weed species, the potential impact of **clopyralid** on non-target terrestrial and aquatic organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of **clopyralid** on these non-target organisms, presenting quantitative data, detailing experimental methodologies, and visualizing key processes. This document is intended for researchers, scientists, and professionals involved in drug development and environmental toxicology.

Terrestrial Organisms: Toxicological Profile

Clopyralid generally exhibits low acute toxicity to terrestrial animals, including mammals, birds, and insects. Chronic exposure studies have also indicated a relatively low risk to these organisms.

Mammals

Clopyralid is classified as practically non-toxic to mammals on an acute oral and dermal exposure basis.^{[1][2][5]} Long-term studies have shown slight effects on the liver, kidney, and body weight at moderate to high doses.^{[5][6]}

Table 1: Mammalian Toxicity of **Clopyralid**

Species	Exposure Route	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral	Acute LD50	4,300 - 5,000	[2][5]
Rabbit	Dermal	Acute LD50	>5,000	[5]
Rat	Dietary (2-year)	NOAEL	50	[7]
Rat	2-Generation Reproduction	Parental LOAEL	-	[8]
Rabbit	Developmental	Maternal LOAEL	-	[8]

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Birds

Clopyralid is considered slightly toxic to birds on an acute oral basis.[5] Chronic dietary studies have not shown significant adverse effects on reproduction in the species tested.[5]

Table 2: Avian Toxicity of **Clopyralid**

Species	Endpoint	Value (mg/kg bw)	Reference
Mallard Duck	Acute Oral LD50	1,465	[2]
Bobwhite Quail	Acute Oral LD50	>4,640	[2]
Bobwhite Quail	Dietary LC50 (5-day)	>5,000 ppm	-

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Terrestrial Invertebrates

Bees: **Clopyralid** is considered practically non-toxic to honeybees on an acute contact and oral basis.[6]

Table 3: Honeybee Toxicity of **Clopyralid**

Exposure Route	Endpoint	Value (μ g/bee)	Reference
Contact	Acute LD50	>100	-
Oral	Acute LD50	>25	-

LD50: Lethal Dose, 50%.

Earthworms: **Clopyralid** appears to have low toxicity to soil invertebrates like earthworms.[\[6\]](#)

Table 4: Earthworm Toxicity of **Clopyralid**

Species	Endpoint	Value (mg/kg soil)	Reference
Eisenia fetida	14-day LC50	>1,000	-

LC50: Lethal Concentration, 50%.

Aquatic Organisms: Toxicological Profile

Clopyralid demonstrates a low toxicity profile for most aquatic organisms, including fish and aquatic invertebrates.

Fish

Clopyralid is classified as practically non-toxic to both coldwater and warmwater fish species on an acute basis.[\[1\]](#)[\[5\]](#) Chronic studies on early life stages of fish also indicate a low risk.

Table 5: Fish Toxicity of **Clopyralid**

Species	Endpoint	Value (mg/L)	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	104	[2] [5]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-hour LC50	125	[2] [5]
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	30-day Chronic (Growth) MATC	96	[9]

LC50: Lethal Concentration, 50%; MATC: Maximum Acceptable Toxicant Concentration.

Aquatic Invertebrates

Clopyralid is considered practically non-toxic to aquatic invertebrates.[\[5\]](#) Life-cycle studies with *Daphnia magna* have established chronic toxicity values.[\[1\]](#)

Table 6: Aquatic Invertebrate Toxicity of **Clopyralid**

Species	Endpoint	Value (mg/L)	Reference
<i>Daphnia magna</i> (Water Flea)	48-hour EC50	>100	[5]
<i>Daphnia magna</i> (Water Flea)	Life-cycle (Reproduction) NOAEL	23.1	[1]

EC50: Effective Concentration, 50%; NOAEL: No Observed Adverse Effect Level.

Aquatic Plants

While **clopyralid** is a potent herbicide for terrestrial broadleaf plants, its toxicity to aquatic plants is relatively low.

Table 7: Aquatic Plant Toxicity of **Clopyralid**

Species	Endpoint	Value (mg/L)	Reference
Green Algae (<i>Selenastrum capricornutum</i>)	96-hour EC50 (Cell Count)	6.9	-
Duckweed (<i>Lemna gibba</i>)	14-day EC50	>100	-

EC50: Effective Concentration, 50%.

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different studies and chemicals.

Terrestrial Toxicity Testing

- Mammalian Acute Oral Toxicity (OECD 423): This test involves a stepwise procedure where the substance is administered orally to a small group of rodents (usually rats) at one of a series of defined doses. Mortality and clinical signs of toxicity are observed over a 14-day period to determine the LD50 value.
- Avian Acute Oral Toxicity (OECD 223): A single dose of the test substance is administered orally (gavage) to birds (e.g., Bobwhite quail or Mallard duck). The animals are observed for 14 days for mortality and signs of toxicity to determine the LD50.
- Avian Dietary Toxicity (OECD 205): Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration of the substance in the feed that causes 50% mortality (LC50) is determined.
- Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213): For contact toxicity, a specific dose of the substance is applied directly to the thorax of worker honeybees. For oral toxicity,

bees are fed a sugar solution containing the test substance. Mortality is recorded over 48-96 hours to determine the LD50.

- Earthworm Reproduction Test (OECD 222): Adult earthworms (*Eisenia fetida*) are exposed to the test substance mixed into an artificial soil for 28 days. Endpoints such as adult mortality and effects on reproduction (number of juveniles produced) are assessed over an 8-week period to determine the LC50 and No Observed Effect Concentration (NOEC).

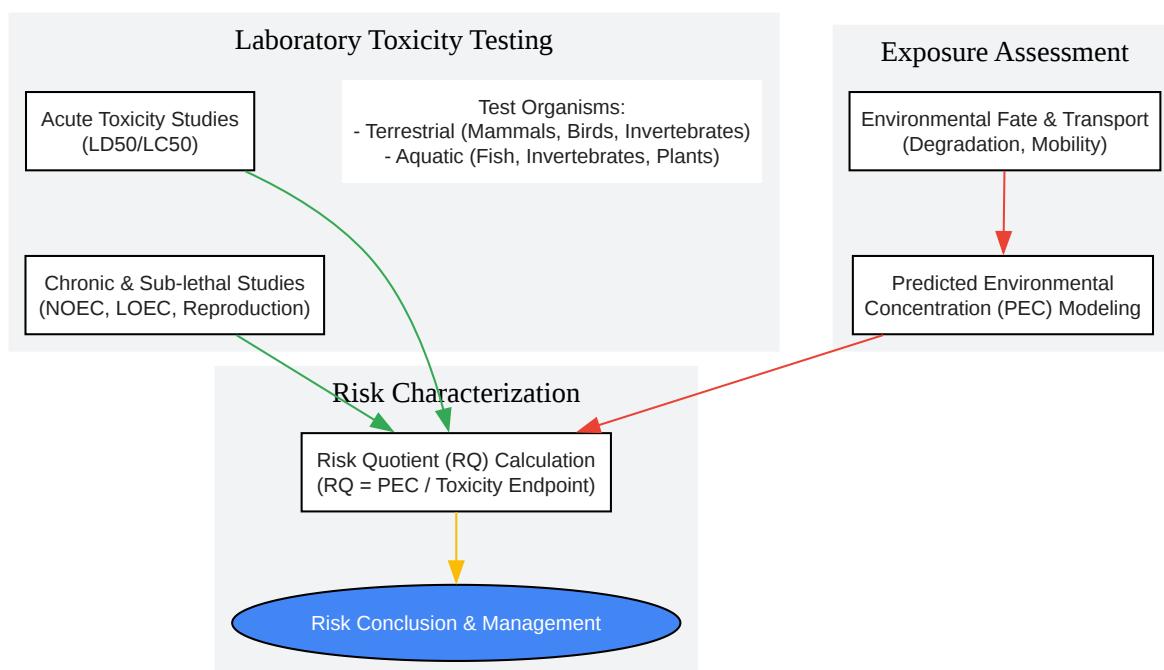
Aquatic Toxicity Testing

- Fish Acute Toxicity (OECD 203): Fish (e.g., Rainbow trout or Zebrafish) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is the primary endpoint used to calculate the LC50.
- Fish Early-life Stage Toxicity (OECD 210): Fish embryos and larvae are exposed to the test substance from fertilization through to the early juvenile stage. Effects on hatching success, survival, and growth are monitored to determine the NOEC and Lowest Observed Effect Concentration (LOEC).
- Daphnia sp. Acute Immobilisation (OECD 202): Young daphnids are exposed to the test substance in water for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
- Alga Growth Inhibition (OECD 201): Cultures of a green alga are exposed to the test substance for 72 hours. The inhibition of cell growth is measured to determine the EC50.

Signaling Pathways and Mode of Action

The primary mode of action of **clopyralid** is well-established in target and non-target plants. It acts as a synthetic auxin, a class of plant growth regulators.

[Click to download full resolution via product page](#)


Caption: **Clopyralid**'s auxin-mimicking mode of action in susceptible plants.

In susceptible plants, **clopyralid** binds to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This allows auxin response factors (ARFs) to activate the expression of auxin-responsive genes, resulting in uncontrolled and disorganized cell growth, which ultimately leads to plant death.[1][4]

The specific signaling pathways affected by **clopyralid** in non-target animals are not well-established. The available toxicological data from standard tests do not indicate a specific target organ or a consistent pattern of toxicity that would suggest a defined molecular initiating event or signaling pathway in animals.[10] Studies have not provided evidence of **clopyralid** acting as a significant endocrine disruptor or neurotoxicant in mammals at environmentally relevant concentrations.[10]

Experimental and Risk Assessment Workflow

The evaluation of the toxicological profile of a substance like **clopyralid** follows a structured workflow, from initial laboratory testing to comprehensive environmental risk assessment.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for ecotoxicological risk assessment.

This process begins with laboratory studies to determine the intrinsic toxicity of the chemical to a range of non-target organisms. Concurrently, exposure assessment evaluates the environmental fate and transport of the substance to predict its concentration in various environmental compartments. Finally, risk characterization integrates the toxicity and exposure data, often through the calculation of a risk quotient, to determine the potential for adverse effects and inform risk management decisions.[\[1\]](#)

Conclusion

Based on extensive toxicological testing, **clopyralid** presents a low acute and chronic risk to most non-target terrestrial and aquatic animals at typical application rates.[\[1\]](#) The primary ecological concern associated with **clopyralid** is its high toxicity to non-target terrestrial broadleaf plants.[\[1\]](#)[\[6\]](#) While its mode of action in plants as a synthetic auxin is well-understood, a specific molecular mechanism for toxicity in animals has not been identified, and it is not considered a significant endocrine disruptor or neurotoxicant based on current evidence. The data summarized in this guide, derived from standardized experimental protocols, provide a robust foundation for the ongoing environmental risk assessment and stewardship of **clopyralid**-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blm.gov [blm.gov]
- 2. invasive.org [invasive.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. beyondpesticides.org [beyondpesticides.org]

- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. Federal Register :: Clopyralid; Pesticide Tolerances [federalregister.gov]
- 9. An ecological risk assessment of the acute and chronic effects of the herbicide clopyralid to rainbow trout (*Oncorhynchus mykiss*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fs.usda.gov [fs.usda.gov]
- To cite this document: BenchChem. [Toxicological Profile of Clopyralid on Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669233#toxicological-profile-of-clopyralid-on-non-target-terrestrial-and-aquatic-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com